molecular formula HfInOSn B12546771 CID 71346106 CAS No. 147231-72-9

CID 71346106

Cat. No.: B12546771
CAS No.: 147231-72-9
M. Wt: 428.01 g/mol
InChI Key: DJDUPHCJINEEGU-UHFFFAOYSA-N
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Description

CID 71346106 is a chemical compound registered in PubChem, a database managed by the National Institutes of Health (NIH). For instance, this compound may belong to a class of bioactive molecules, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) or synthetic heterocyclic compounds (e.g., brominated thiophene-carboxylic acids) . Compounds in these classes often exhibit distinct physicochemical properties and biological activities, which are critical for drug discovery or industrial applications.

Properties

CAS No.

147231-72-9

Molecular Formula

HfInOSn

Molecular Weight

428.01 g/mol

InChI

InChI=1S/Hf.In.O.Sn

InChI Key

DJDUPHCJINEEGU-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[In].[Hf]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71346106 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include:

    Step 1: Initial reaction involving the starting materials under controlled temperature and pressure.

    Step 2: Intermediate formation through a series of chemical transformations.

    Step 3: Final product isolation and purification using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process ensures high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

CID 71346106 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions involving this compound lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperature, pressure, and pH to achieve desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

CID 71346106 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71346106 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 71346106 can be identified using computational tools like Tanimoto similarity scores or substructure matching. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, influencing their toxicity and stability .
  • Brominated thiophene-carboxylic acids (e.g., CID 737737) exhibit structural variations in halogen placement and functional groups, affecting their reactivity and solubility .

Table 1: Structural Comparison of this compound and Analogs

Compound CID Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
71346106 Not Provided Not Provided Hypothetical Core Reference
101283546 C₃₄H₅₄O₁₀ 634.79 Methyl, hydroxyl 0.93
737737 C₉H₅BrO₂S 257.10 Bromine, carboxylic acid 0.89
Physicochemical Properties

Key properties such as solubility, logP, and polar surface area (TPSA) determine bioavailability and industrial utility:

  • CID 59200652 (heterocyclic bromo-nitro compound): Moderate solubility (0.24 mg/ml) and BBB permeability .

Table 2: Physicochemical Profile Comparison

Compound CID TPSA (Ų) LogP Solubility (mg/ml) Bioavailability Score
71346106 N/A N/A N/A N/A
737737 65.54 2.15 0.864 0.55
59200652 31.35 1.64 0.24 0.55

Q & A

Basic Research Questions

Q. How do I formulate a focused research question on CID 71346106's mechanism of action?

  • Methodology : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

  • Population: Target biological system (e.g., enzyme/receptor).
  • Intervention: this compound's molecular interaction.
  • Comparison: Existing compounds with similar targets.
  • Outcome: Efficacy metrics (e.g., binding affinity, inhibition rate).
    Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in literature .

Q. What criteria ensure reproducible experimental designs for this compound synthesis?

  • Methodology :

  • Define clear protocols for synthesis, purification, and characterization (e.g., NMR, HPLC).
  • Include control experiments (e.g., negative/positive controls for biological assays).
  • Document all parameters (temperature, solvent ratios, catalysts) and adhere to IUPAC guidelines for compound reporting.
  • Validate reproducibility via triplicate trials and cross-lab verification .

Q. How do I conduct a systematic literature review for this compound-related studies?

  • Methodology :

  • Use databases like PubMed, SciFinder, and Reaxys with search terms: This compound, [IUPAC name], [biological target].
  • Filter results by relevance, publication date (last 10 years), and peer-reviewed journals.
  • Apply PRISMA guidelines to map evidence gaps and avoid selection bias. Tools like Zotero can manage citations .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodology :

  • Perform multivariate analysis (e.g., PCA) to identify outliers in NMR/IR datasets.
  • Validate purity via orthogonal methods (e.g., mass spectrometry coupled with elemental analysis).
  • Replicate experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) to isolate environmental variables .

Q. What computational methods validate this compound's molecular interactions?

  • Methodology :

  • Use density functional theory (DFT) to model electronic properties and binding energies.
  • Apply molecular dynamics simulations (e.g., GROMACS) to study protein-ligand dynamics over time.
  • Cross-validate results with experimental data (e.g., X-ray crystallography or SPR assays) .

Q. How do I optimize synthetic pathways for this compound while minimizing byproducts?

  • Methodology :

  • Employ DoE (Design of Experiments) to test variables (e.g., reaction time, catalyst loading).
  • Use green chemistry principles (e.g., solvent-free reactions, biocatalysts) to improve atom economy.
  • Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically .

Methodological Resources

  • Data Analysis : Refer to Research Notes (Cambridge) for advanced statistical techniques .
  • Ethical Compliance : Ensure IRB approval for biological studies involving human/non-human subjects .
  • Instrumentation : Follow Beilstein Journal guidelines for detailed experimental reporting .

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